molecular formula C19H22O2 B193401 Androsta-1,4-diene-3,6,17-trione CAS No. 72648-46-5

Androsta-1,4-diene-3,6,17-trione

Cat. No. B193401
CAS RN: 72648-46-5
M. Wt: 298.4 g/mol
InChI Key: BXPQXTJWPDQYMP-IEVKOWOJSA-N
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Description

Androsta-1,4-diene-3,6,17-trione, also known as ADT, is a compound with the molecular formula C19H22O3 . It is used in the pharmaceutical industry and is known to be an aromatase inhibitor . This compound is also a metabolite of progesterone .


Synthesis Analysis

The biotransformation of cholesterol to Androsta-1,4-diene-3,6,17-trione (ADD) has been achieved by Nocardia species . The process involves the selective cleavage of the side chain of sterols, yielding androstane steroids .


Molecular Structure Analysis

The molecular structure of Androsta-1,4-diene-3,6,17-trione consists of 19 carbon atoms, 22 hydrogen atoms, and 3 oxygen atoms . The average mass of the molecule is 298.376 Da and the monoisotopic mass is 298.156891 Da .


Physical And Chemical Properties Analysis

Androsta-1,4-diene-3,6,17-trione has a density of 1.2±0.1 g/cm3, a boiling point of 469.6±45.0 °C at 760 mmHg, and a flash point of 203.3±23.9 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 0 freely rotating bonds .

Scientific Research Applications

  • Chemical Transformations : Collins and Krause (1988) demonstrated the conversion of 12α-hydroxyandrosta-1,4-diene-3,17-dione into various compounds, including androsta-1,4-diene-3,12,17-trione. This research highlights the chemical versatility and potential for creating derivatives of androsta-1,4-diene-3,6,17-trione for various applications in chemistry and pharmacology (Collins & Krause, 1988).

  • Metabolism and Doping Control : Parr et al. (2009) investigated the urinary metabolism of androsta-1,4,6-triene-3,17-dione, an irreversible aromatase inhibitor. The study is crucial in understanding the excretion patterns and detection methods in doping control, underscoring the compound's relevance in sports medicine (Parr et al., 2009).

  • Crystal Structures : Böcskei et al. (1995) analyzed the crystal structures of molecular compounds involving androsta-1,4-diene-3,17-dione. Such studies are crucial in pharmaceuticals and material sciences for understanding the solid-state properties of compounds (Böcskei et al., 1995).

  • Novel Reactions and Derivatives : Bourke et al. (1998) explored various reactions involving 12α-hydroxyandrosta-1,4-diene-3,17-dione, leading to novel compounds and highlighting the potential for discovering new pharmacologically active derivatives (Bourke et al., 1998).

  • Microbial Transformation : Musharraf et al. (2002) investigated the microbial transformation of (+)-adrenosterone into androsta-1,4-diene-3,11,17-trione, among other metabolites. This research is significant for biotechnological applications, such as the synthesis of steroids through microbial pathways (Musharraf et al., 2002).

  • Steroidal Cyclohexadienyl Anion Transformation : Vasil'eva et al. (1999) studied the transformation of steroidal cyclohexadienyl anion without fragmentation, providing insights into the chemical behavior and potential applications of androsta-1,4-diene-3,6,17-trione in organic synthesis (Vasil'eva et al., 1999).

  • Sterol Transformation using Mycobacterium : Molchanova et al. (2007) demonstrated the transformation of sterols into androsta-1,4-diene-3,17-dione using the Mycobacterium neoaurum strain. This study is important for the industrial production of steroidal compounds (Molchanova et al., 2007).

  • Selective Catalytic Reduction to Testosterone : Li (2011) explored the selective catalytic reduction of Androsta-1,4-diene-3,17-dione to testosterone, which is vital in the synthesis of testosterone and related steroids (Li, 2011).

  • Bioconversion in Green Algae : DellaGreca et al. (1996) studied the bioconversion of androsta-1,4-diene-3,17-dione in cultures of the green alga T76 Scenedesmus quadricauda. This research contributes to our understanding of the biotransformation capabilities of algae and their potential use in steroid synthesis (DellaGreca et al., 1996).

Safety And Hazards

When handling Androsta-1,4-diene-3,6,17-trione, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used and all sources of ignition should be removed .

properties

IUPAC Name

(8R,9S,10R,13S,14S)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,6,17-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h5,7,9,12-14H,3-4,6,8,10H2,1-2H3/t12-,13-,14-,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPQXTJWPDQYMP-IEVKOWOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC(=O)C4=CC(=O)C=CC34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(=O)C4=CC(=O)C=C[C@]34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00993488
Record name Androsta-1,4-diene-3,6,17-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00993488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Androsta-1,4-diene-3,6,17-trione

CAS RN

72648-46-5
Record name Androsta-1,4-diene-3,6,17-trione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072648465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Androsta-1,4-diene-3,6,17-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00993488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Oxo Boldione
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4HGN4ER3M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
F Buzzetti, E Di Salle, A Longo, G Briatico - Steroids, 1993 - Elsevier
Exemestane (6-methylenandrosta-1,4-diene-3,17-dione; FCE 24304) is an orally active irreversible aromatase inhibitor which is in phase II clinical evaluation for the potential therapy of …
Number of citations: 57 www.sciencedirect.com
RW Owen, RF Bilton - Journal of steroid biochemistry, 1983 - Elsevier
The bacterial degradation of hyodeoxycholic acid under anaerobic conditions was studied. The major acidic product has been identified as 6α-hydroxy-3-oxochol-4-ene-24-oic acid …
Number of citations: 15 www.sciencedirect.com
IS Levina - Russian chemical reviews, 1998 - pubs.rsc.org
The synthesis and structure–activity relationships of inhibitors of steroid aromatase which catalyses the last stage of a multistep biotransformation of cholesterol into estrogens, viz., …
Number of citations: 15 pubs.rsc.org
RA Hill, HLJ Makin, DN Kirk, GM Murphy - 1991 - books.google.com
This dictionary, the first extensive compilation since Fieser's Steroids in 1959, is one of a uniform series derived from the Chapman and Hall Chemical Database. For the first time …
Number of citations: 144 books.google.com

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